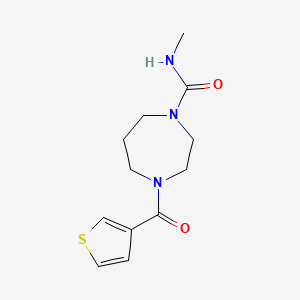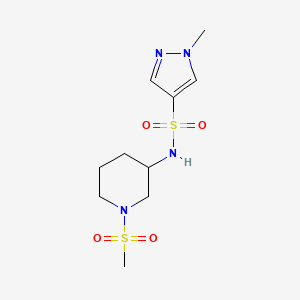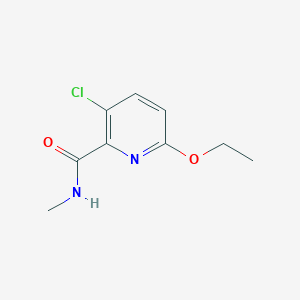![molecular formula C14H22N2O3S B7530830 N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)
N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide, also known as NMS-873, is a small molecule inhibitor that has shown potential in cancer research. It was first discovered in 2014 by researchers at the University of California, San Francisco. NMS-873 has been found to inhibit the function of a protein called valosin-containing protein (VCP), which plays a key role in the regulation of cellular processes such as protein degradation and DNA repair.
Mecanismo De Acción
VCP plays a key role in the regulation of cellular processes such as protein degradation and DNA repair. N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide inhibits the function of VCP by binding to a specific pocket on the protein, preventing its normal function. This leads to the accumulation of misfolded proteins and DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects
N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide has been found to induce cell death in cancer cells, while having minimal effects on normal cells. This is likely due to the overexpression of VCP in cancer cells, making them more susceptible to the effects of N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide. In addition, N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide has been found to enhance the sensitivity of cancer cells to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide in lab experiments is its specificity for VCP, which allows for targeted inhibition of this protein. However, one limitation is that N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide. One area of interest is the development of more potent and selective inhibitors of VCP. Another area of interest is the investigation of the role of VCP in other diseases, such as neurodegenerative disorders. Finally, the combination of N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide with other cancer therapies is a promising avenue for future research.
Métodos De Síntesis
The synthesis method for N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the sulfonamide group, which is achieved through a reaction between an amine and a sulfonyl chloride. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide has been found to be a potent inhibitor of VCP and has shown promising results in preclinical studies as a potential cancer therapeutic. VCP is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death in cancer cells. N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide has also been found to enhance the sensitivity of cancer cells to chemotherapy.
Propiedades
IUPAC Name |
N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-12-10-16(6-7-19-12)11-14-5-3-4-13(8-14)9-15-20(2,17)18/h3-5,8,12,15H,6-7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSYVMASUIEWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC=CC(=C2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N~5~-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B7530761.png)
![1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7530774.png)

![5-chloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7530784.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)
![2-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B7530789.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)



![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)
![N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide](/img/structure/B7530856.png)
![1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7530858.png)